(2E)-2-(3-bromobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazolotriazine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazine core, followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium hydroxide (NaOH). The reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering various cellular responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2E)-2-[(3-IODOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable subject for further research and application.
Properties
Molecular Formula |
C19H11BrFN3O2S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11BrFN3O2S/c20-13-3-1-2-12(8-13)10-16-18(26)24-19(27-16)22-17(25)15(23-24)9-11-4-6-14(21)7-5-11/h1-8,10H,9H2/b16-10+ |
InChI Key |
ODPBZUBOXWEEQX-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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